Disodium L-cystinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

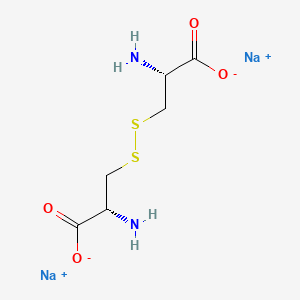

disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2Na/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPMKWGXOOSKL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2Na2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64704-23-0 | |

| Record name | Cystine disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium L-cystinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disodium L-Cystinate: A Technical Guide to its Biochemical Properties and Applications

This guide provides an in-depth exploration of the biochemical properties of Disodium L-cystinate, a pivotal molecule in cellular health, pharmaceutical formulation, and biotechnological applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explain the causality behind its utility, offering field-proven insights into its analysis and application.

Executive Summary: The Strategic Advantage of this compound

L-cystine, the disulfide-linked dimer of the amino acid L-cysteine, is fundamental to protein structure and cellular redox homeostasis. However, its utility in aqueous formulations is severely hampered by its poor solubility at physiological pH.[1][2][3] this compound, available in both anhydrous and monohydrate forms, strategically overcomes this limitation. By converting the carboxylic acid groups to their sodium salts, its aqueous solubility is significantly enhanced, making it a superior choice for applications requiring a bioavailable source of L-cysteine.[4][5] This guide will dissect the core biochemical attributes of this compound, from its physicochemical characteristics to its central role in antioxidant defense pathways and its analysis in complex matrices.

Physicochemical Characterization: Structure, Solubility, and Stability

A thorough understanding of the physicochemical properties of this compound is critical for its effective application in research and formulation development.

Molecular Structure and Forms

This compound is the salt form of L-cystine. It is commercially available in two primary forms: anhydrous and monohydrate. The key distinction lies in the presence of a water molecule within the crystal lattice of the monohydrate form, which slightly alters its molecular weight.[6]

The presence of the water molecule in the monohydrate should be accounted for when preparing solutions of a specific molarity.[6]

Enhanced Aqueous Solubility

The primary advantage of this compound is its improved solubility in aqueous solutions, especially at neutral pH, where L-cystine is notoriously insoluble (0.112 mg/mL at 25°C).[9] The salt form readily dissolves in water to yield a clear to pale yellow solution.[10] This property is paramount for its use in cell culture media, parenteral formulations, and topical preparations.

Stability Profile and Storage

This compound is generally stable under normal conditions.[11] However, its stability is influenced by several factors:

-

Oxidation: As a disulfide-containing molecule, it is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[11] The disulfide bond itself, however, confers greater stability compared to the free sulfhydryl group of cysteine.[7]

-

Temperature and Light: High temperatures and exposure to light can promote oxidation and decomposition.[12] Therefore, it is recommended to store the compound in a cool, dark place. Specific storage conditions may vary, with some suppliers recommending room temperature[7] and others refrigeration (2-8°C).[5]

-

Hygroscopicity: While specific data on hygroscopicity is limited, as with many salts, it is prudent to store the material in a tightly sealed container in a dry environment to prevent moisture absorption, which could affect stability and weighing accuracy.

The table below summarizes the key physicochemical properties of both the anhydrous and monohydrate forms of this compound.

| Property | This compound Anhydrous | This compound Monohydrate | Reference(s) |

| CAS Number | 64704-23-0 | 199329-53-8 | [4][7][8] |

| Molecular Formula | C₆H₁₀N₂Na₂O₄S₂ | C₆H₁₀N₂Na₂O₄S₂·H₂O | [4][7] |

| Molecular Weight | ~284.28 g/mol | ~302.3 g/mol | [4][7] |

| Appearance | White to light yellow powder | White to off-white or slightly yellow powder | [4][7] |

| Purity (Assay) | ≥99% (Titration) | ≥98% (Titration) | [4][7] |

| Storage | Room Temperature | 2-8°C or Room Temperature | [5] |

Biological Significance and Mechanism of Action

The biological relevance of this compound is intrinsically linked to its role as a stable, soluble precursor to L-cysteine, which is a cornerstone of cellular antioxidant defense and protein synthesis.

The Gateway to Glutathione Synthesis

The primary mechanism of action is the intracellular reduction of cystine to two molecules of cysteine. Cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells.[13][14] The synthesis of GSH is a two-step enzymatic process occurring in the cytosol:

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step.[11][13][15]

-

Addition of Glycine: Glutathione synthase (GS) then adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione (γ-L-glutamyl-L-cysteinyl-glycine).[11][13][15]

By providing a ready source of intracellular cysteine, this compound directly fuels the GSH synthesis pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS), detoxify xenobiotics, and maintain a reducing intracellular environment.[14]

Regulation of Cellular Signaling: The mTORC1 Connection

Recent research has illuminated a sophisticated interplay between cysteine availability and major cellular signaling pathways. The mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, is sensitive to amino acid levels. Cyst(e)ine availability has been shown to activate mTORC1, which in turn promotes protein synthesis.[16] Specifically, mTORC1 can stimulate the uptake of cystine by upregulating the expression of the cystine-glutamate antiporter (System xc⁻ or SLC7A11) through the transcription factor ATF4.[17][18][19][20] This creates a positive feedback loop where growth signals that activate mTORC1 also enhance the procurement of a key building block for both protein and glutathione synthesis, thus preparing the cell for anabolic processes while simultaneously bolstering its antioxidant defenses.[17][18][19]

Experimental Protocols and Analytical Methodologies

The accurate quantification and characterization of this compound are essential for quality control and research. This section details methodologies ranging from classical titration to modern spectroscopic and chromatographic techniques.

Assay by Non-Aqueous Titration (Protocol)

This method is a standard for determining the purity of the bulk substance. As a disodium salt of a dicarboxylic acid, it can be titrated as a base in a non-aqueous system.

-

Principle: The sample is dissolved in a non-aqueous solvent (e.g., glacial acetic acid or methanol) and titrated with a standardized solution of a strong acid, typically perchloric acid in acetic acid. The endpoint is determined potentiometrically.[7][10]

-

Methodology:

-

Titrant Preparation: Prepare and standardize 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid against primary standard potassium hydrogen phthalate.[6][10][21]

-

Sample Preparation: Accurately weigh approximately 200-250 mg of this compound, previously dried if necessary, and dissolve it in 50 mL of glacial acetic acid. Gentle warming or sonication may be required.[7]

-

Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid.

-

Endpoint Detection: Use a potentiometric electrode system to detect the endpoint. Alternatively, a visual indicator such as crystal violet can be used, which shows a color change from violet (basic) to blue-green (acidic).[6][10]

-

Calculation: Calculate the purity based on the volume of titrant consumed, its molarity, and the stoichiometry of the reaction.

-

-

Causality: Water can act as a weak base and would compete with the weakly basic analyte, leading to an indistinct endpoint. Using a non-aqueous, acidic solvent like glacial acetic acid enhances the basicity of the analyte, resulting in a much sharper and more accurate titration endpoint.[21]

Analysis by Quantitative NMR (qNMR) (Protocol)

qNMR is a powerful primary ratio method for determining the purity of a substance or its concentration in a mixture without the need for an identical reference standard of the analyte. A certified internal standard is used instead.

-

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known analyte resonance with the integral of a known resonance from a certified internal standard of known concentration, the concentration of the analyte can be precisely calculated.[13]

-

Methodology (Adapted from Chen et al., 2023): [15][22][23]

-

Solvent/Standard Preparation: Prepare a deuterated solvent (e.g., NaOD in D₂O) containing a precisely known concentration of an internal standard (ISTD), such as maleic acid. The basic solvent ensures the solubility of cystine/cystinate.[23]

-

Sample Preparation: Accurately weigh a known amount of the this compound sample (or product containing it) and dissolve it in a precise volume of the prepared solvent/standard solution.[23]

-

NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters must be optimized for quantification:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and ISTD) to ensure full magnetization recovery. A value of 15-25 seconds is often required.[22]

-

Pulse Angle: Use a 90° pulse.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Processing: Process the spectrum with minimal baseline correction and phase adjustment. Carefully integrate the well-resolved signals of the analyte (e.g., the β-methylene protons of cystinate) and the internal standard (e.g., the vinyl proton of maleic acid).

-

Calculation: Use the standard qNMR equation to calculate the analyte's purity or concentration.

-

-

Causality: Unlike chromatography, qNMR does not require a calibration curve. Its accuracy is derived from the fundamental physical principle linking signal intensity to molar concentration, making it a highly reliable and efficient method for purity assessment, provided that optimized acquisition parameters are used to ensure accurate signal integration.[24]

Stability-Indicating HPLC Method (Workflow)

A stability-indicating method is crucial for determining the purity of a drug substance in the presence of its degradation products. While a specific validated method for this compound is not publicly available, a standard workflow can be designed based on methods for related compounds like N-acetylcysteine and cystine.[20][21][25]

-

Principle: Reversed-phase HPLC (RP-HPLC) is used to separate the polar this compound from potential non-polar degradation products. A UV detector is typically employed for detection.

-

Workflow for Method Development:

-

Forced Degradation: The cornerstone of this workflow is the intentional degradation of the sample under various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolysis) to generate the potential degradation products.[24][26][27][28] The analytical method must then prove its ability to separate the intact drug from these degradants.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound monohydrate is classified as a hazardous substance.[11][14][26]

-

Hazards:

-

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[26]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling dust.[11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water and seek medical attention if irritation persists. If inhaled, move to fresh air.[1][11][26]

-

Conclusion and Future Directions

This compound represents a critical enabling technology for the formulation and delivery of L-cysteine. Its enhanced solubility and stability make it an invaluable component in pharmaceuticals, nutritional supplements, and cell culture applications, where it serves as a direct precursor to the vital antioxidant glutathione. The analytical methodologies detailed herein provide a robust framework for its quality control and research.

Future research should focus on developing a more detailed profile of its physicochemical properties, including precise pH-solubility curves, pKa values, and hygroscopicity data for both the anhydrous and monohydrate forms. Furthermore, exploring its role in modulating cellular signaling pathways beyond mTORC1 could uncover new therapeutic applications for this versatile molecule.

References

-

Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153. [Link]

-

Chen, Z., Lian, X., Zhou, M., Zhang, X., & Wang, C. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. Foods, 12(12), 2421. [Link]

-

Singh, S., et al. (2016). Role of glutathione in cancer pathophysiology and therapeutic interventions. Journal of Experimental Therapeutics and Oncology, 11(4), 281-292. [Link]

-

Chen, Z., et al. (2023). Quantitation of L-cystine in Food Supplements and Additives Using 1H qNMR: Method Development and Application. ResearchGate. [Link]

-

Sultana, N., Arayne, M. S., & Iftikhar, S. (2016). Forced degradation study an essential approach to develop stability indicating method. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

-

DC Fine Chemicals. (2024). L-Cystine disodium salt monohydrate - Safety Data Sheet. [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

-

JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]

-

Torrence, M. E., et al. (2021). The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals. eLife, 10, e63326. [Link]

-

Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414-417. [Link]

-

Slideshare. (n.d.). Non aqueous titration. [Link]

-

Liu, N., et al. (2021). A mTORC1-mediated cyst(e)ine sensing mechanism governing GPX4 synthesis and ferroptosis. Cell Research, 31(7), 819-821. [Link]

-

PubChem. (n.d.). L-Cystine disodium salt monohydrate. [Link]

-

Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. [Link]

-

H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). UNIT 2(b): Non-aqueous Titration. [Link]

-

ResearchGate. (n.d.). Solubility of L-Cystine in NaCl and Artificial Urine Solutions. [Link]

-

Torrence, M. E., et al. (2021). The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals. PubMed. [Link]

-

Torrence, M. E., et al. (2020). The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals. bioRxiv. [Link]

-

ResearchGate. (n.d.). The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. L-Cystine Disodium Salt Monohydrate | Suspension Culture Media | Baishixing [aminoacids-en.com]

- 6. Non aqueous titration | PPTX [slideshare.net]

- 7. scielo.br [scielo.br]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sips.org.in [sips.org.in]

- 11. researchgate.net [researchgate.net]

- 12. pharmtech.com [pharmtech.com]

- 13. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A mTORC1-mediated cyst(e)ine sensing mechanism governing GPX4 synthesis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 22. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. longdom.org [longdom.org]

- 28. medcraveonline.com [medcraveonline.com]

A Comprehensive Technical Guide to the Synthesis of Disodium L-cystinate for Research Applications

Abstract

L-cystine, a critical disulfide-linked amino acid, serves as a key precursor to L-cysteine in numerous biological processes, including protein synthesis and the generation of the master antioxidant, glutathione.[1][2] However, its utility in research and pharmaceutical formulations is often hampered by its exceptionally low solubility at physiological pH.[3][4][5] This guide provides an in-depth, scientifically grounded protocol for the synthesis of Disodium L-cystinate, a highly soluble and stable derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, validate the methodology through integrated quality control, and ensure the safe and successful production of high-purity this compound for advanced research applications.

Introduction: Overcoming the Limitations of L-Cystine

L-cystine is the oxidized dimer of the amino acid L-cysteine and plays a pivotal role in shaping the tertiary structure of proteins through disulfide bonds.[2] In cell culture and various biochemical assays, it is a crucial supplement. However, its practical application is constrained by its poor solubility in aqueous solutions at neutral pH, which can lead to precipitation and limit its bioavailability in experimental systems.[3]

The conversion of L-cystine to its disodium salt, this compound, fundamentally addresses this challenge. By deprotonating the two carboxylic acid groups on the L-cystine molecule, the resulting salt exhibits significantly enhanced stability and solubility, making it an excellent and readily available source of L-cysteine for applications in pharmaceutical development, cosmetics, and cellular health research.[1]

The Chemistry of Synthesis: An Acid-Base Transformation

The synthesis of this compound is a straightforward yet elegant acid-base reaction. L-cystine possesses two acidic protons on its two carboxylic acid functional groups. In the presence of a strong base, such as sodium hydroxide (NaOH), these protons are abstracted, leading to the formation of a carboxylate salt. The use of two molar equivalents of NaOH ensures the complete deprotonation of both carboxylic acid groups, yielding the disodium salt.

The reaction proceeds as follows:

C₆H₁₂N₂O₄S₂ (L-Cystine) + 2 NaOH (Sodium Hydroxide) → C₆H₁₀N₂Na₂O₄S₂ (this compound) + 2 H₂O (Water)

It is crucial to manage the reaction conditions, as some reports suggest that harsh alkaline conditions can lead to the decomposition of cystine.[6] Therefore, the protocol outlined below utilizes controlled addition of the base and avoids excessive heat to maintain the integrity of the disulfide bond.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from L-cystine and Sodium Hydroxide. All operations should be conducted in a fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| L-Cystine (C₆H₁₂N₂O₄S₂) | ≥99% Purity | Sigma-Aldrich, Thermo Fisher | Starting material. |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific, VWR | Pellets or solution. |

| Deionized Water (H₂O) | Type I or II | Millipore, In-house system | Used as the reaction solvent. |

| Ethanol (C₂H₅OH), 200 Proof | Anhydrous | Decon Labs, Pharmco | Used for precipitation and washing. |

| Diethyl Ether | Anhydrous | Fisher Scientific | Used for final washing/drying. |

| Magnetic Stirrer with Stir Bar | N/A | VWR, IKA | For ensuring a homogenous reaction. |

| pH Meter or pH strips | Calibrated | Mettler Toledo, Hanna | For reaction monitoring. |

| Büchner Funnel and Filter Flask | N/A | Corning, Kimble | For product isolation. |

| Vacuum Oven or Lyophilizer | N/A | N/A | For drying the final product. |

Step-by-Step Synthesis Procedure

-

Reagent Preparation:

-

Weigh 24.03 g (0.10 moles) of L-Cystine and place it into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Prepare a 2.0 M solution of Sodium Hydroxide by carefully dissolving 8.00 g (0.20 moles) of NaOH pellets in 100 mL of deionized water in a separate beaker. Caution: This process is highly exothermic; cool the solution in an ice bath.[7] Always add NaOH to water, never the other way around.[8][9]

-

-

Reaction:

-

Add approximately 100 mL of deionized water to the flask containing the L-Cystine. The L-cystine will not dissolve completely, forming a white slurry.

-

Begin stirring the L-Cystine slurry at a moderate speed at room temperature.

-

Slowly, add the 2.0 M NaOH solution dropwise to the stirring slurry over a period of 20-30 minutes.

-

As the NaOH is added, the L-Cystine will begin to dissolve as it is converted to its more soluble disodium salt.

-

Continue stirring for an additional 1 hour after the complete addition of NaOH to ensure the reaction goes to completion. The resulting solution should be clear and colorless.

-

-

Product Isolation and Purification:

-

Method A (Precipitation): Place the reaction flask in an ice bath. While stirring vigorously, slowly add 400 mL of ice-cold anhydrous ethanol. The this compound will precipitate out as a white solid.

-

Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with 50 mL of cold ethanol, followed by 50 mL of diethyl ether to remove residual water and facilitate drying.

-

-

Drying:

-

Carefully transfer the filtered product to a pre-weighed watch glass.

-

Dry the product in a vacuum oven at 40-50°C overnight or until a constant weight is achieved. The final product is a white crystalline powder.

-

-

Yield Calculation and Storage:

-

Weigh the final dried product and calculate the percentage yield.

-

Store the this compound in a tightly sealed container in a cool, dry place, protected from moisture.

-

Synthesis and Verification Workflow

The following diagram outlines the logical flow of the synthesis and quality control process, ensuring a reliable and reproducible outcome.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. himedialabs.com [himedialabs.com]

- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 9. ICSC 0360 - SODIUM HYDROXIDE [chemicalsafety.ilo.org]

Disodium L-cystinate mechanism of action in mammalian cells

An In-Depth Technical Guide to the Mechanism of Action of Disodium L-Cystinate in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the sodium salt of the dimeric amino acid L-cystine, serves as a crucial extracellular source of L-cysteine for mammalian cells. While L-cystine itself is sparingly soluble under physiological conditions, its salt form exhibits enhanced solubility, making it a valuable supplement in cell culture media and therapeutic formulations. The biological activity of this compound is intrinsically linked to the metabolic fate of L-cystine and its subsequent reduction to L-cysteine. This guide provides a comprehensive overview of the molecular mechanisms governing the uptake and physiological roles of L-cystine and L-cysteine in mammalian cells, offering insights for researchers and professionals in drug development and cellular biology.

Part 1: Cellular Uptake and Metabolic Conversion

The journey of this compound's active component, L-cystine, into the cell is a critical first step in its mechanism of action. Due to its oxidized state, L-cystine utilizes a specific transport system to cross the plasma membrane.

The xCT Antiporter System (System xc-)

The primary transporter responsible for L-cystine uptake in most mammalian cells is the sodium-independent cystine/glutamate antiporter, known as system xc-. This transporter is a heterodimer composed of a light chain subunit, xCT (encoded by the SLC7A11 gene), and a heavy chain subunit, 4F2hc (CD98hc, encoded by the SLC3A2 gene). The xCT subunit provides the substrate specificity, while the 4F2hc subunit is essential for trafficking the complex to the cell membrane.

The transport process is an electroneutral exchange, where the import of one molecule of L-cystine is coupled with the export of one molecule of intracellular glutamate in a 1:1 ratio. This process is crucial for maintaining intracellular levels of cysteine, especially in the central nervous system where cysteine concentrations are low.

Intracellular Reduction to L-Cysteine

Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is primarily catalyzed by the thioredoxin reductase system, which utilizes NADPH as a reducing equivalent. The enzyme thioredoxin reductase reduces thioredoxin, which in turn reduces L-cystine to L-cysteine. Glutathione (GSH) can also directly reduce L-cystine, although this is generally considered a slower process.

The following diagram illustrates the uptake and reduction of L-cystine:

Figure 1. Cellular uptake and reduction of L-cystine.

Part 2: Core Functions of Intracellular L-Cysteine

The biological significance of this compound is realized through the diverse and critical roles of its metabolic product, L-cysteine.

Protein Synthesis

As one of the 20 proteinogenic amino acids, L-cysteine is an essential building block for protein synthesis. Its unique thiol side chain allows for the formation of disulfide bonds between cysteine residues within and between polypeptide chains. These disulfide bridges are critical for the proper folding, stability, and function of many extracellular and secreted proteins, such as antibodies and hormones.

Glutathione (GSH) Synthesis

A primary fate of intracellular L-cysteine is its incorporation into the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). L-cysteine is the rate-limiting substrate for GSH synthesis. The synthesis of GSH occurs in two ATP-dependent steps:

-

Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL).

-

Addition of glycine: Catalyzed by glutathione synthetase (GS).

GSH is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense, detoxification of xenobiotics, and maintaining the cellular redox state.

The following diagram illustrates the central role of L-cysteine in cellular metabolism:

Figure 2. Major metabolic pathways involving L-cysteine.

Other Metabolic Roles

Beyond protein and GSH synthesis, L-cysteine is a precursor for other important biomolecules:

-

Taurine: An amino acid with roles in bile acid conjugation, osmoregulation, and neuromodulation.

-

Hydrogen Sulfide (H₂S): A gaseous signaling molecule involved in vasodilation, neuromodulation, and cytoprotection.

-

Coenzyme A: An essential cofactor in numerous metabolic reactions.

Part 3: Experimental Protocols

Studying the mechanism of action of this compound involves assessing the cellular uptake of L-cystine and the downstream effects of increased intracellular L-cysteine.

Protocol 1: Measurement of L-Cystine Uptake

This protocol utilizes radiolabeled L-cystine to quantify its uptake by mammalian cells.

Materials:

-

Mammalian cells of interest cultured in appropriate media.

-

[³⁵S]-L-cystine (radiolabeled L-cystine).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate cells in a multi-well plate and grow to the desired confluency.

-

Wash the cells with warm PBS to remove existing media.

-

Incubate the cells with a known concentration of [³⁵S]-L-cystine in uptake buffer for various time points (e.g., 5, 15, 30 minutes).

-

To terminate the uptake, aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysate.

Protocol 2: Quantification of Intracellular Glutathione (GSH)

This protocol describes a common method for measuring total GSH levels using a commercially available kit based on the DTNB-GSSG reductase recycling assay.

Materials:

-

Mammalian cells treated with or without this compound.

-

GSH quantification kit (containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), GSH reductase, and NADPH).

-

Metaphosphoric acid (MPA) for deproteinization.

-

Microplate reader.

Procedure:

-

Culture and treat cells as required.

-

Harvest the cells and lyse them.

-

Deproteinize the cell lysate by adding MPA, followed by centrifugation to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

In a 96-well plate, add the sample supernatant and the components of the GSH quantification kit according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time.

-

Measure the absorbance at the specified wavelength (typically 412 nm) using a microplate reader.

-

Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Part 4: Therapeutic and Research Implications

The understanding of this compound's mechanism of action has significant implications in various fields:

-

Oncology: Cancer cells often exhibit increased oxidative stress and have a high demand for GSH. Targeting the xCT transporter to limit cystine uptake is a promising strategy to selectively kill cancer cells.

-

Neuroscience: Glutamate excitotoxicity, implicated in several neurodegenerative diseases, can be exacerbated by the export of glutamate via the xCT transporter. Modulating xCT activity is being explored as a neuroprotective strategy.

-

Immunology: The availability of cysteine can influence T-cell activation and function.

Conclusion

This compound serves as a bioavailable source of L-cystine, which upon cellular uptake and reduction to L-cysteine, plays a central role in protein synthesis, antioxidant defense through glutathione production, and the synthesis of other critical biomolecules. A thorough understanding of its mechanism of action, from membrane transport to its ultimate metabolic fate, is essential for its effective application in cell culture, research, and the development of novel therapeutic strategies.

References

-

Lewerenz, J., Hewett, S. J., Huang, Y., Lambros, M., Gout, P. W., Kalivas, P. W., Massie, A., Smolders, I., Methner, A., Pergande, M., Smith, S. B., Ganapathy, V., & Maher, P. (2013). The Cystine/Glutamate Antiporter System xc- in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities. Antioxidants & Redox Signaling, 18(5), 522–555. [Link]

-

Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143–3153. [Link]

A Technical Guide to the Role of Disodium L-cystinate in Cellular Redox Homeostasis

Abstract

Cellular redox homeostasis is a dynamic and critical process, representing the balance between oxidant and antioxidant activities that governs a vast array of physiological and pathophysiological events.[1][2][3] At the heart of the cell's primary antioxidant defense is the tripeptide glutathione (GSH).[4][5][6] The synthesis and regeneration of GSH are fundamentally dependent on the availability of the amino acid L-cysteine.[5][6][7] However, direct supplementation with L-cysteine in research and biopharmaceutical applications is hampered by its instability, while its oxidized, more stable dimer, L-cystine, suffers from extremely poor solubility at physiological pH.[8][9] This guide provides an in-depth technical examination of Disodium L-cystinate, a highly soluble and stable salt of L-cystine, and elucidates its pivotal role as a cysteine delivery vehicle to support and maintain cellular redox homeostasis.[10] We will explore its transport, metabolic conversion, and ultimate impact on the glutathione system, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals to accurately assess these mechanisms.

The Foundational Challenge: Cysteine Delivery in Cell Culture

L-cysteine is a semi-essential amino acid whose thiol-containing side chain is central to protein structure, enzyme catalysis, and, most critically, redox signaling.[11][12][13] It is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells and the master regulator of the intracellular redox environment.[5][6]

However, the direct use of L-cysteine in cell culture media is problematic due to the high reactivity of its free thiol group, which rapidly oxidizes to form L-cystine, a reaction catalyzed by trace metals present in the media.[9] While L-cystine is more stable, its utility is severely limited by its low solubility at neutral pH, leading to precipitation and inconsistent bioavailability for the cells.[8][9] This presents a significant bottleneck in media formulation and process intensification for biologics manufacturing.[8]

This compound emerges as a superior alternative. As a salt, it boasts significantly enhanced solubility and stability in aqueous solutions, ensuring a consistent and bioavailable supply of cystine for cellular uptake.[10] This makes it an invaluable tool for robustly studying and supporting cellular redox systems.

| Compound | Key Properties | Utility in Research |

| L-Cysteine | High solubility, low stability. Rapidly oxidizes to L-cystine.[9] | Limited use in basal media due to instability. |

| L-Cystine | Low solubility at neutral pH, high stability.[8] | Difficult to formulate in concentrated feeds; risk of precipitation. |

| This compound | High solubility, high stability.[10] | Excellent for consistent, high-concentration delivery in media and feeds. |

The Cellular Journey: From Extracellular Supplement to Intracellular Workhorse

The efficacy of this compound hinges on a well-defined cellular transport and metabolic pathway. This journey is not one of passive diffusion but of active, regulated processes that are central to cellular redox management.

Uptake via the System xc- Antiporter (SLC7A11/xCT)

Once dissolved in the extracellular medium, L-cystine is primarily imported into the cell by the System xc- antiporter.[14] This transporter is a heterodimer composed of a light chain subunit, xCT (encoded by the gene SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2).[14] The critical function of System xc- is to mediate a 1:1 exchange of extracellular L-cystine for intracellular glutamate.[14][15] This mechanism inextricably links the cell's antioxidant capacity to its glutamate metabolism. Overexpression of SLC7A11 is a hallmark of many cancers, where it provides a survival advantage against high levels of oxidative stress and confers resistance to certain therapies, including those that induce ferroptosis.[15][16]

Intracellular Reduction to L-cysteine

The cytosol is a highly reducing environment. Upon entry, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is not spontaneous; it consumes reducing equivalents, primarily NADPH, and is facilitated by the thioredoxin system.[17][18] This step is critical, as all subsequent metabolic functions, including protein and GSH synthesis, utilize the reduced L-cysteine form.[19]

The Cornerstone of Redox Defense: Glutathione Synthesis

The newly formed L-cysteine is now available for its most vital role in redox homeostasis: the synthesis of glutathione (γ-L-glutamyl-L-cysteinyl-glycine).[6] This is a two-step, ATP-dependent process occurring entirely in the cytosol.[7][20]

-

Step 1: Catalyzed by Glutamate-Cysteine Ligase (GCL). GCL, the rate-limiting enzyme in GSH synthesis, joins L-cysteine and L-glutamate to form γ-glutamylcysteine.[5][7] The activity of GCL is a key regulatory point, subject to feedback inhibition by GSH itself and transcriptional upregulation by factors like Nrf2 in response to oxidative stress.[5][7]

-

Step 2: Catalyzed by Glutathione Synthetase (GS). GS adds a glycine molecule to γ-glutamylcysteine, completing the formation of the glutathione tripeptide.[7][20]

By providing a steady influx of L-cysteine, this compound directly fuels this pathway, bolstering the cell's capacity to synthesize GSH, maintain a high GSH/GSSG ratio, and neutralize reactive oxygen species (ROS).

Experimental Methodologies for Assessing Redox Homeostasis

To rigorously investigate the impact of this compound, a multi-faceted experimental approach is required. The protocols described below represent robust, validated systems for quantifying key components of the cellular redox network.

Quantification of Intracellular Glutathione (GSH/GSSG Ratio)

The ratio of reduced glutathione (GSH) to its oxidized disulfide form (GSSG) is a primary indicator of cellular redox status.[21] The most common and reliable method is the DTNB-GSSG reductase recycling assay.

Causality Behind Experimental Choices:

-

Principle: This is an enzymatic recycling assay that provides signal amplification, making it highly sensitive. GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB) and GSSG. Glutathione reductase then uses NADPH to recycle the GSSG back to GSH, which can react with more DTNB, thus amplifying the signal.[22] The rate of TNB formation is directly proportional to the total glutathione concentration.

-

Measuring GSSG: To measure GSSG specifically, GSH must first be masked. A thiol-scavenging agent like 2-vinylpyridine (2-VP) or N-ethylmaleimide (NEM) is used to irreversibly bind to the reduced GSH pool before the assay is run.[23]

-

Deproteination: Cellular proteins contain numerous thiol groups that would interfere with the assay. Therefore, sample deproteination, typically with sulfosalicylic acid (SSA) or metaphosphoric acid, is a critical first step to ensure accuracy.[23]

Protocol: DTNB-Based Glutathione Assay

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549, HepG2) in 6-well plates and grow to ~80% confluency.[23]

-

Treat cells with varying concentrations of this compound for a desired time course (e.g., 24 hours). Include appropriate controls: vehicle control, positive control (e.g., N-acetylcysteine), and a stressor control (e.g., H₂O₂ or docetaxel to induce oxidative stress).[24]

-

-

Sample Preparation (Perform all steps on ice):

-

Aspirate media and wash cells twice with 1 mL of ice-cold PBS.

-

Add 100-200 µL of ice-cold 5% Sulfosalicylic Acid (SSA) to each well and scrape the cells.[23]

-

Transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[25]

-

Carefully collect the supernatant (this is the deproteinized lysate) for the assay. The pellet can be saved for protein quantification (e.g., Bradford or BCA assay) to normalize the results.[23]

-

-

Assay Procedure (in a 96-well plate):

-

Standard Curve: Prepare GSH or GSSG standards ranging from 0 to 50 µM in 5% SSA.

-

Total Glutathione (GSH + GSSG):

-

To each well, add 150 µL of reaction buffer (containing NADPH and Glutathione Reductase).

-

Add 20 µL of sample supernatant or standard.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of DTNB solution.

-

-

Oxidized Glutathione (GSSG):

-

In a separate tube, take 50 µL of sample supernatant and add 1 µL of 2-vinylpyridine (2-VP). Mix and incubate at room temperature for 60 minutes to mask GSH.

-

Proceed with the assay as for total glutathione, using the 2-VP-treated sample.

-

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 405-415 nm every minute for 10 minutes using a microplate reader.[22][25]

-

Calculate the rate of change in absorbance (ΔOD/min) for each well.

-

Plot the ΔOD/min for the standards to generate a standard curve.

-

Determine the total glutathione and GSSG concentrations in your samples from the standard curve.

-

Calculate reduced GSH: [GSH] = [Total Glutathione] - (2 * [GSSG]). The factor of 2 accounts for GSSG being a dimer of GSH.

-

Normalize results to the protein content of each sample (e.g., nmol glutathione/mg protein).[25]

-

Measurement of Reactive Oxygen Species (ROS)

Assessing whether this compound supplementation can mitigate ROS levels is a key functional endpoint. Fluorogenic probes are the standard method for this analysis.[22]

Causality Behind Experimental Choices:

-

DCFDA Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by various ROS (primarily H₂O₂) into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] It provides a general measure of cellular oxidative stress.

-

Flow Cytometry vs. Microscopy: Flow cytometry provides high-throughput quantitative data from thousands of individual cells, offering statistical power. Fluorescence microscopy provides spatial information and morphological context but is lower throughput.

Protocol: General ROS Detection with DCFDA

-

Cell Preparation: Culture and treat cells in 6-well plates or black-walled, clear-bottom 96-well plates as described previously. A positive control for ROS induction (e.g., 100-500 µM H₂O₂) is essential.

-

Probe Loading:

-

Remove media and wash cells once with warm PBS or HBSS.

-

Add DCFDA working solution (typically 5-10 µM in serum-free media) to each well.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Analysis:

-

Remove the DCFDA solution and wash cells once with PBS.

-

Add fresh PBS or media.

-

Immediately analyze using either:

-

Fluorescence Plate Reader: Ex/Em ~485/535 nm.

-

Flow Cytometer: Analyze fluorescence in the FITC channel.

-

Fluorescence Microscope: Capture images using a standard green filter set.

-

-

-

Data Interpretation: Compare the fluorescence intensity of treated groups to the vehicle control. A successful cytoprotective effect from this compound would be demonstrated by a significant reduction in the ROS signal in cells co-treated with an oxidative stressor.

| Assay | Target Analyte | Key Reagent | Detection Method |

| Glutathione Assay | GSH, GSSG | DTNB (Ellman's Reagent) | Colorimetric (415 nm)[22] |

| General ROS | H₂O₂, ROO•, ONOO⁻ | DCFDA | Fluorometric (~485/535 nm)[22] |

| Lipid Peroxidation | Malondialdehyde (MDA) | Thiobarbituric Acid (TBA) | Colorimetric/Fluorometric[22] |

| Redox Potential | Cysteine/Cystine Ratio | Redox-sensitive GFP (roGFP) | Ratiometric Fluorescence[21][26] |

Conclusion and Future Directions

This compound is more than a mere nutrient supplement; it is a critical tool for maintaining and manipulating cellular redox homeostasis in a controlled, reproducible manner. Its superior solubility and stability overcome the significant technical hurdles associated with L-cysteine and L-cystine, enabling researchers to reliably fuel the glutathione synthesis pathway.[8][10] By serving as a robust source for intracellular cysteine, it directly supports the cell's primary antioxidant defense system, empowering cells to combat oxidative stress and resist specific forms of cell death like ferroptosis.[16] The experimental frameworks provided here offer a validated starting point for scientists and drug developers to precisely quantify the impact of this compound and to explore new therapeutic strategies aimed at rebalancing redox homeostasis in disease.[24]

Future investigations should focus on the interplay between cystine uptake and other metabolic pathways, such as glutaminolysis, and explore the therapeutic potential of modulating System xc- activity in conjunction with this compound supplementation in pathologies characterized by redox imbalance, from neurodegeneration to cancer.

References

- The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer. (n.d.). MDPI.

- The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer. (n.d.). ResearchGate.

- The Biological Role of L-Cystine in Cellular Metabolism: An In-depth Technical Guide. (2025). BenchChem.

- Poole, L. B. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews.

- Poole, L. B. (n.d.). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. PMC.

- Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy. (n.d.). Hep Journals.

- Wu, G. (2015). L-Cysteine metabolism and its nutritional implications. PubMed.

- Cystine-glutamate antiporter xCT as a therapeutic target for cancer. (2025). ResearchGate.

- Kodama, S., et al. (n.d.). SLC7A11/xCT-mediated Cystine Uptake Regulates Intracellular Glutathione and Promotes Antioxidant Defense in Lymphatic Endothelial Cells. PubMed.

- Jones, D. P. (n.d.). Cysteine/cystine redox signaling in cardiovascular disease. PMC - PubMed Central - NIH.

- Hep G2 Hepatocyte Glutathione Assay. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.

- An emerging role for cysteine-mediated redox signaling in aging. (2025). PMC - PubMed Central.

- Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (n.d.). PMC - NIH.

- Fra, A., Yoboue, E. D., & Sitia, R. (2017). Cysteines as Redox Molecular Switches and Targets of Disease. Frontiers in Molecular Neuroscience.

- Recent Approaches to Determine Static and Dynamic Redox State-Related Parameters. (2022). MDPI.

- Assessment of Cellular Oxidation Using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein. (2020). PMC.

- L-Cysteine metabolism and its nutritional implications. (2025). ResearchGate.

- Glutathione – Synthesis. (n.d.). SfRBM.

- Cysteine. (n.d.). Wikipedia.

- A new method of quantifying glutathione levels in freshly isolated single superfused rat cardiomyocytes. (2025). ResearchGate.

- Intracellular GSH Assay Kit. (n.d.). Antibodies Incorporated.

- Assessment of intracellular glutathione (GSH) level using Ellman's reagent. (n.d.). Protocols.io.

- L-Cystine disodium salt, anhydrous. (n.d.). Chem-Impex.

- Assessment of Cellular Oxidation using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein. (2020). ULAKBİM.

- Quantitative measurement of redox potential in hypoxic cells using SERS nanosensors. (2014). pubs.rsc.org.

- Increased uptake of L-cysteine and L-cystine by nerve growth factor in rat pheochromocytoma cells. (n.d.). PubMed.

- Metabolism of cystine and cystine-derived metabolites. (n.d.). ResearchGate.

- Glutathione Assay (Colorimetric). (n.d.). G-Biosciences.

- Lu, S. C. (2012). Glutathione synthesis. PubMed - NIH.

- REGULATION OF GLUTATHIONE SYNTHESIS. (n.d.). PMC - PubMed Central - NIH.

- GLUTATHIONE SYNTHESIS. (n.d.). PMC - PubMed Central - NIH.

- Understanding Cellular Redox Homeostasis: A Challenge for Precision Medicine. (n.d.). Semantic Scholar.

- Cellular Redox Homeostasis. (2021). PMC - NIH.

- Cellular Redox Homeostasis. (2025). ResearchGate.

- Solving the solubility and stability challenges of L-cystine in culture media. (2023). Cell Culture Dish.

- Cellular redox homeostasis: Significance and symbolism. (2025). SciSpace - Typeset.

- Understanding Cellular Redox Homeostasis: A Challenge for Precision Medicine. (n.d.). MDPI.

- Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture. (n.d.). MDPI.

- Li, S. J., et al. (2021). Cystine supplementation rebalances the redox homeostasis of microenvironment in non-small cell lung cancer cells and reverses their resistance to docetaxel. PubMed.

- L-Cystine disodium salt, anhydrous. (n.d.). Sigma-Aldrich.

- L-Cysteine in Cell Culture. (n.d.). Sigma-Aldrich.

- L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications. (n.d.). Evonik Health Care.

- L-Cystine Disodium Salt Monohydrate, 200 G. (n.d.). Research Products International Corp.

- L-Cystine disodium salt, anhydrous. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. Cellular Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular redox homeostasis: Significance and symbolism [wisdomlib.org]

- 4. Cysteine - Wikipedia [en.wikipedia.org]

- 5. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellculturedish.com [cellculturedish.com]

- 9. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cysteines as Redox Molecular Switches and Targets of Disease [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy [journal.hep.com.cn]

- 17. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. sfrbm.org [sfrbm.org]

- 21. Assessment of Cellular Oxidation Using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Cystine supplementation rebalances the redox homeostasis of microenvironment in non-small cell lung cancer cells and reverses their resistance to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]

- 26. Assessment of Cellular Oxidation using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein [aperta.ulakbim.gov.tr]

An In-Depth Technical Guide: Disodium L-cystinate as a Precursor for Glutathione Synthesis

Abstract

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and the cornerstone of cellular antioxidant defense.[1][2][3] Its synthesis is critically dependent on the availability of its constituent amino acids, with L-cysteine being the rate-limiting precursor.[1][2] Direct supplementation with L-cysteine is often impractical due to its instability and rapid auto-oxidation to L-cystine in extracellular environments.[1][3] This guide provides a comprehensive technical overview of the utilization of Disodium L-cystinate, a stable and soluble form of L-cystine, as an effective precursor for intracellular glutathione synthesis. We will delve into the biochemical pathways governing its uptake and conversion, provide detailed experimental protocols for assessing its efficacy, and discuss the critical parameters for its application in research and drug development.

Introduction: The Central Role of Glutathione and the Cysteine Bottleneck

Glutathione is integral to a multitude of cellular processes, including the detoxification of xenobiotics, neutralization of reactive oxygen species (ROS), maintenance of the cellular redox state, and regulation of cell signaling pathways involved in proliferation and apoptosis.[1][2][4] A decline in intracellular GSH levels is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver disease, and cancer.[2][5]

The biosynthesis of glutathione occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1][2] The activity of GCL, which catalyzes the formation of γ-glutamylcysteine, is the rate-limiting step and is subject to feedback inhibition by GSH.[1][5] However, the availability of L-cysteine is the primary determinant of the rate of GSH synthesis.[1][2]

Cells acquire L-cysteine through three primary mechanisms: de novo synthesis via the transsulfuration pathway, protein degradation, and uptake from the extracellular environment.[1] For many cell types, particularly under conditions of high oxidative stress, the uptake of extracellular L-cystine (the oxidized dimer of L-cysteine) is the predominant source.[6][7] This presents a challenge, as L-cystine has poor solubility. This compound, the sodium salt of L-cystine, offers a highly soluble and stable alternative, making it an ideal precursor for robustly studying and modulating intracellular GSH levels.[8][9]

Biochemical Pathway: From this compound to Glutathione

The journey from extracellular this compound to intracellular glutathione involves a series of transport and enzymatic steps.

2.1. Cellular Uptake via the System xc- Antiporter:

The primary transporter for L-cystine into the cell is the system xc- antiporter, a heterodimeric protein composed of the light chain subunit SLC7A11 (also known as xCT) and the heavy chain subunit SLC3A2 (4F2hc).[6][7][10] This antiporter functions by exchanging one molecule of extracellular L-cystine for one molecule of intracellular glutamate.[6][7] The expression and activity of SLC7A11 are often upregulated in cancer cells to meet the high demand for GSH to counteract elevated ROS levels.[6][11]

2.2. Intracellular Reduction to L-cysteine:

Once inside the highly reducing environment of the cytosol, L-cystine is rapidly reduced to two molecules of L-cysteine.[6][12] This reaction is primarily catalyzed by thioredoxin reductase and glutathione reductase, utilizing NADPH as a reducing equivalent.[7][12]

2.3. Two-Step Enzymatic Synthesis of Glutathione:

The newly formed L-cysteine molecules are now available for glutathione synthesis:

-

Step 1: Formation of γ-Glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the ATP-dependent formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine.[1][5] GCL itself is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[1][2]

-

Step 2: Addition of Glycine: The enzyme glutathione synthetase (GS) catalyzes the second ATP-dependent step, adding glycine to the C-terminus of γ-glutamylcysteine to form the final tripeptide, glutathione (γ-L-glutamyl-L-cysteinylglycine).[1][13]

The following diagram illustrates this pathway:

Caption: Glutathione synthesis from this compound.

Experimental Protocol: Assessment of Intracellular Glutathione Levels

To validate the efficacy of this compound as a GSH precursor, a robust and reliable method for quantifying intracellular GSH is essential. The Tietze enzymatic recycling assay is a widely used and sensitive method.[14]

3.1. Principle of the Tietze Assay:

This assay relies on the oxidation of GSH by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form glutathione disulfide (GSSG) and the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The GSSG is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is directly proportional to the total glutathione concentration (GSH + GSSG).[14]

3.2. Materials and Reagents:

-

Cell culture medium and supplements

-

This compound solution (sterile-filtered)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM K2HPO4, 1 mM EDTA, pH 6.5, with 0.1% Triton X-100)[15]

-

Bradford reagent for protein quantification

-

96-well microplate

-

Microplate reader

-

Reaction buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.4[14]

-

DTNB solution (4 mg/mL in reaction buffer)[15]

-

NADPH solution (e.g., 0.4 mg/mL in reaction buffer)

-

Glutathione reductase solution (e.g., 50 units/mL in reaction buffer)

-

GSH standards (for standard curve generation)

3.3. Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a positive control for GSH depletion (e.g., buthionine sulfoximine, BSO) and an untreated control.

-

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.[15]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Collect the supernatant, which contains the intracellular components.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the Bradford assay or a similar method. This is crucial for normalizing the GSH levels.

-

-

Glutathione Assay:

-

Prepare a GSH standard curve (e.g., 0 to 1.25 mM).[15]

-

In a 96-well plate, add 50 µL of each cell lysate and the GSH standards to separate wells.[15]

-

Add 40 µL of reaction buffer to all wells.[15]

-

Add 10 µL of DTNB solution to each well.[15]

-

Initiate the reaction by adding 10 µL of glutathione reductase solution (containing NADPH) to all wells.

-

Immediately measure the absorbance at 412 nm at 1-minute intervals for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA412/min) for each sample and standard.

-

Plot the ΔA412/min for the GSH standards against their known concentrations to generate a standard curve.

-

Determine the GSH concentration in the cell lysates from the standard curve.

-

Normalize the GSH concentration to the protein concentration of each sample (e.g., nmol GSH/mg protein).

-

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for assessing intracellular GSH.

Data Presentation and Interpretation

The results of the experiment can be summarized in a table for clear comparison.

Table 1: Effect of this compound on Intracellular Glutathione Levels in HepG2 Cells (24-hour treatment)

| Treatment Group | Concentration (µM) | Intracellular GSH (nmol/mg protein) | Fold Change vs. Control |

| Untreated Control | 0 | 50.2 ± 4.5 | 1.0 |

| This compound | 50 | 75.8 ± 6.1 | 1.5 |

| This compound | 100 | 98.4 ± 8.2 | 2.0 |

| This compound | 200 | 125.1 ± 10.3 | 2.5 |

| BSO (Positive Control) | 100 | 12.6 ± 2.1 | 0.25 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Interpretation of Results:

A dose-dependent increase in intracellular GSH levels following treatment with this compound would confirm its role as an effective precursor for glutathione synthesis. The significant decrease in GSH in the BSO-treated group validates the assay's ability to detect GSH depletion.

Conclusion and Future Directions

This compound serves as a highly effective and bioavailable precursor for intracellular glutathione synthesis. Its superior solubility and stability compared to L-cysteine and L-cystine make it an invaluable tool for researchers in various fields. The methodologies outlined in this guide provide a robust framework for investigating the role of glutathione in cellular physiology and pathology. Future research could explore the therapeutic potential of this compound in conditions characterized by oxidative stress and glutathione deficiency. Furthermore, investigating its impact on the expression of key enzymes in the glutathione synthesis pathway, such as GCL and GS, would provide a more complete understanding of its mechanism of action.

References

- Banjac, A., Perisic, T., Sato, H., Heck, A. J., & Bannai, S. (2008). The cystine/glutamate antiporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy.

- Floreani, M., Petrone, M., & Debetto, P. (1997). A comparison between different methods for the determination of reduced and oxidized glutathione in mammalian tissues. Free Radical Research, 26(5), 449-455.

- Koppula, P., Zhang, Y., Zhuang, L., & Gan, B. (2018). The role of cystine/glutamate antiporter SLC7A11/xCT in the pathophysiology of cancer. Frontiers in Oncology, 8, 858462.

- Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153.

- Tan, H. H., Thomas, N. F., Inayat-Hussain, S. H., & Chan, K. M. (n.d.). Assessment of intracellular glutathione (GSH) level using Ellman's reagent. protocols.io.

- Tietze, F. (1969). Enzymic method for quantitative determination of nanogram amounts of total and oxidized glutathione: applications to mammalian blood and other tissues. Analytical Biochemistry, 27(3), 502-522.

- Wikipedia contributors. (2023, December 19). Glutamate–cysteine ligase. In Wikipedia, The Free Encyclopedia.

- Yang, Y., & Wu, G. (2015). Extracellular and intracellular l-cysteine/l-cystine balance and l-cysteine/l-cystine transport systems. Amino Acids, 47(8), 1535-1547.

- Chem-Impex International Inc. (n.d.).

- Chem-Impex International Inc. (n.d.). L-Cystine disodium salt, anhydrous.

Sources

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 6. The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy [journal.hep.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]

A Technical Guide to Disodium L-cystinate: Properties, Applications, and Methodologies for the Research Professional

Introduction

Disodium L-cystinate, the disodium salt of the disulfide-linked amino acid L-cystine, represents a critical reagent in numerous scientific disciplines, from biopharmaceutical manufacturing to fundamental biochemical research. Its primary advantage over its parent molecule, L-cystine, is its significantly enhanced aqueous solubility, a property that resolves major formulation and delivery challenges. L-cystine itself, formed by the oxidation of two L-cysteine molecules, is integral to the tertiary and quaternary structure of countless proteins via disulfide bridges but is notoriously insoluble in water.[1][2] The conversion to its disodium salt form creates a highly bioavailable and versatile compound.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causal relationships behind its physicochemical properties, the scientific rationale for its application, and the self-validating protocols necessary for its synthesis and characterization.

Fundamental Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its effective application. This compound exists in two common forms, anhydrous and monohydrate, whose properties must be clearly distinguished for accurate experimental design and formulation.

Chemical Identity

The key identifiers and properties are summarized below. The choice between the anhydrous and monohydrate form is often dictated by the stringency of water content requirements in a given formulation or reaction.

| Property | This compound (Anhydrous) | This compound (Monohydrate) |

| CAS Number | 64704-23-0[1][3][4] | 199329-53-8[2][5][6] |

| Molecular Formula | C₆H₁₀N₂Na₂O₄S₂[1][3][4] | C₆H₁₀N₂Na₂O₄S₂ · H₂O[5] |

| Molecular Weight | 284.27 g/mol [1][4] | 302.28 g/mol [5] |

| Appearance | White to light yellow powder[3] | White crystalline powder[6] |

| Purity | ≥98% (typically by titration)[4] | ≥98%[7] |

| Optical Rotation | -165° to -179° (c=2 in 1N HCl)[3] | Not specified |

| Storage | Room temp, inert atmosphere, protect from light[1] | Refrigerate, keep tightly closed[8] |

Molecular Structure

The structure consists of two L-alanine molecules linked by a disulfide bond at the β-carbon, with the carboxyl groups deprotonated and ionically bonded to two sodium cations. This salt formation is the key to its enhanced solubility.

Caption: Molecular structure of this compound.

Solubility and Stability Insights

The primary driver for using this compound is its water solubility, which circumvents the challenges posed by L-cystine's poor solubility profile. This property is critical for preparing concentrated stock solutions for cell culture media and other aqueous formulations.[9]

However, this enhanced solubility comes with a trade-off in stability. The molecule is susceptible to oxidation and decomposition, particularly when exposed to light, water for extended periods, or high temperatures.[1] Therefore, as an application best practice, stock solutions should be freshly prepared, filter-sterilized, and stored at 2-8°C for short durations. For long-term storage, the powdered form should be kept in a dark, dry environment, preferably under an inert atmosphere.[1]

The Scientific Rationale for Use: Key Applications

The utility of this compound stems from its role as a stable, soluble precursor to L-cysteine, a semi-essential amino acid central to protein synthesis, detoxification, and cellular redox homeostasis.

In Biopharmaceutical Manufacturing: A Cysteine Source for Cell Culture

In modern bioprocessing, particularly in high-density cultures of Chinese Hamster Ovary (CHO) cells for monoclonal antibody production, the demand for amino acids is immense. L-cysteine is crucial for both the synthesis of the protein product and for the production of intracellular glutathione, the primary antioxidant that protects cells from oxidative stress.[9]

This compound serves as an ideal source material for cell culture media for two reasons:

-

Solubility & Bioavailability : It can be dissolved at high concentrations in basal media, unlike L-cystine.[9]

-

Stability in Media : It is more stable to oxidation in solution than free L-cysteine. Once inside the cell, the disulfide bond is readily reduced to yield two molecules of L-cysteine.

Caption: Cellular uptake and metabolic fate of this compound.

In Pharmaceutical Formulation and Drug Development

In drug development, this compound is valued as a stable precursor to L-cysteine for therapeutic applications, particularly those targeting conditions of oxidative stress and inflammation.[3] It can effectively replenish intracellular cysteine levels, thereby boosting glutathione synthesis and enhancing cellular antioxidant capacity.

Furthermore, derivatives of L-cystine are being actively researched as crystallization inhibitors to treat cystinuria, a genetic disorder characterized by the formation of cystine kidney stones. While not a direct treatment, understanding the chemistry of L-cystine and its salts is foundational to developing such therapies.[10]

In Cosmetics and Nutraceuticals

The antioxidant properties of L-cysteine are leveraged in the cosmetics industry. By providing a stable source of this amino acid, this compound is incorporated into skincare products to help protect the skin from oxidative damage and support collagen synthesis.[3][11] In nutraceuticals, it serves as a dietary supplement to support skin and hair health and overall wellness.[11]

Methodologies and Protocols

The integrity of any research or development program rests on the quality of its starting materials. The following sections detail validated, logical workflows for the synthesis and characterization of this compound.

A Generalized Protocol for Laboratory-Scale Synthesis

While this compound is commercially available, an in-house synthesis may be required for specific research applications. This protocol is based on the straightforward acid-base neutralization of L-cystine. The entire process is a self-validating system: successful execution of each step (e.g., complete dissolution, correct pH) is a prerequisite for the next, ensuring high purity.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a standardized 1.0 M solution of sodium hydroxide (NaOH). For each mole of L-cystine to be used, 2.05 molar equivalents of NaOH will be required. The slight excess ensures complete deprotonation.

-

Initial Suspension: In a jacketed glass reactor, suspend L-cystine (1.0 eq.) in deionized water (approx. 5-10 mL per gram of L-cystine). Begin vigorous stirring and cool the suspension to 0-5°C using a circulating chiller. Causality: Low temperature is crucial to dissipate the heat from the exothermic neutralization reaction, preventing potential degradation.

-